Deoxyadenosine

描述

Historical Context of Deoxynucleoside Research

The journey to understanding the significance of 2'-deoxyadenosine is intertwined with the history of DNA and the quest to identify the genetic material. For many years, scientists debated whether proteins or nucleic acids carried hereditary information. unacademy.com The search was progressively narrowed down to the chromosomes within the cell's nucleus, which are composed of proteins and nucleic acids. unacademy.com

Key experiments were instrumental in establishing DNA as the carrier of genetic information. In 1952, Alfred Hershey and Martha Chase conducted a landmark experiment using bacteriophages, viruses that infect bacteria, which demonstrated that DNA, not protein, was the genetic material transferred into the bacterial cell. unacademy.com This pivotal discovery solidified the importance of DNA and its constituent deoxynucleosides, including 2'-deoxyadenosine.

Earlier, in 1869, Friedrich Miescher first identified what he called "nuclein" in the nuclei of pus cells, which was later recognized as DNA. unacademy.com The subsequent elucidation of the structure of DNA by Rosalind Franklin and Maurice Wilkins using X-ray diffraction, and the famed double helix model proposed by James Watson and Francis Crick, further underscored the central role of deoxynucleosides. unacademy.com These foundational discoveries paved the way for a deeper investigation into the specific roles and metabolic pathways of individual deoxynucleosides like 2'-deoxyadenosine. The development of techniques like high-pressure liquid chromatography has since enabled detailed studies of purine (B94841) metabolism, including the quantification of 2'-deoxyadenosine in various biological samples. nih.gov

Significance of 2'-Deoxyadenosine as an Endogenous Metabolite

2'-Deoxyadenosine is a naturally occurring metabolite found in a wide range of organisms, from bacteria like Escherichia coli to yeast (Saccharomyces cerevisiae) and mammals, including humans. nih.govebi.ac.uk It is an integral part of the purine metabolism pathway, a series of chemical reactions essential for the synthesis, breakdown, and salvage of purine nucleotides. genome.jp

The concentration of 2'-deoxyadenosine and its phosphorylated derivatives is tightly regulated within the cell. In certain metabolic disorders, such as adenosine (B11128) deaminase (ADA) deficiency, the accumulation of 2'-deoxyadenosine can have toxic effects. wikipedia.orghmdb.ca ADA is an enzyme that catalyzes the conversion of adenosine and 2'-deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. hmdb.ca In the absence of functional ADA, 2'-deoxyadenosine accumulates, leading to increased intracellular levels of its triphosphate form, deoxyadenosine (B7792050) triphosphate (dATP). nih.govjci.org Elevated dATP levels are toxic, particularly to developing T and B lymphocytes, which are highly active in cell division. hmdb.ca This toxicity is a primary cause of severe combined immunodeficiency (SCID), a condition characterized by a near-complete absence of immune protection. wikipedia.orghmdb.ca

The study of such conditions has highlighted the critical importance of maintaining balanced levels of 2'-deoxyadenosine for normal cellular function. Furthermore, research has shown that 2'-deoxyadenosine can be used by some cells as an energy source under conditions of metabolic stress. sigmaaldrich.com

Overview of 2'-Deoxyadenosine's Fundamental Biological Roles

The primary and most well-known role of 2'-deoxyadenosine is as a building block of DNA. wikipedia.org During DNA replication, DNA polymerase enzymes incorporate this compound monophosphate (dAMP), derived from dATP, into the growing DNA strand. Within the DNA double helix, adenine (B156593), the base component of 2'-deoxyadenosine, forms two hydrogen bonds with thymine, a pyrimidine (B1678525) base on the complementary strand. This specific base pairing is fundamental to the stability and structure of DNA and ensures the accurate transmission of genetic information.

Beyond its structural role in DNA, 2'-deoxyadenosine and its derivatives are involved in various cellular processes:

Cell Signaling and Metabolism: 2'-Deoxyadenosine derivatives are connected to cell signaling and metabolic pathways. nmpharmtech.com For instance, the accumulation of dATP can inhibit the enzyme ribonucleotide reductase, which is crucial for the synthesis of all four deoxyribonucleotides. hmdb.canih.gov This inhibition can halt DNA synthesis and cell division. hmdb.ca

Apoptosis (Programmed Cell Death): 2'-Deoxyadenosine can induce apoptosis in certain cell types, particularly lymphocytes. nih.govnih.gov This process is triggered by the intracellular phosphorylation of 2'-deoxyadenosine to dATP. nih.gov The resulting DNA damage and mitochondrial disruption contribute to the activation of the apoptotic cascade. nih.govnih.gov Analogs of 2'-deoxyadenosine, such as 2-chloro-2'-deoxyadenosine (cladribine), are utilized in cancer therapy for their ability to induce apoptosis in malignant cells. nih.gov

Energy Metabolism: Under certain stress conditions, cells can utilize 2'-deoxyadenosine as an energy source. sigmaaldrich.com

The multifaceted roles of 2'-deoxyadenosine underscore its importance in maintaining cellular homeostasis and genetic integrity.

Data on 2'-Deoxyadenosine

| Property | Value |

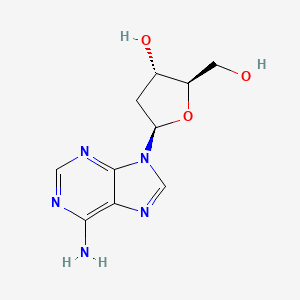

| IUPAC Name | (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

| Molecular Formula | C10H13N5O3 |

| Molar Mass | 251.24 g/mol |

| CAS Number | 958-09-8 |

| Appearance | White powder |

| Melting Point | 189 °C |

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883624 | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [La-Mar-Ka MSDS], Solid | |

| Record name | 2'-Deoxyadenosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

958-09-8, 40627-14-3, 16373-93-6 | |

| Record name | Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 °C | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolism and Regulation of 2 Deoxyadenosine

Purine (B94841) Metabolism Pathways Involving 2'-Deoxyadenosine

The synthesis and breakdown of 2'-Deoxyadenosine are integral parts of the purine salvage and catabolic pathways. These processes ensure that the building blocks for DNA are available when needed and that excess compounds are efficiently cleared.

The formation of 2'-Deoxyadenosine is not a direct synthesis of the deoxyribonucleoside itself but occurs through the synthesis of its phosphorylated form, deoxyadenosine (B7792050) monophosphate (dAMP), which is then incorporated into DNA or can be dephosphorylated to yield 2'-Deoxyadenosine. The overarching pathway begins with the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to all purine nucleotides. wikipedia.org

The biosynthesis of purines is a complex, multi-step enzymatic process. It starts with the creation of 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) from ribose-5-phosphate, a reaction catalyzed by ribose-phosphate diphosphokinase. wikipedia.org This step is a key point of regulation. From PRPP, a series of enzymatic reactions builds the purine ring structure, culminating in the formation of IMP. wikipedia.org

IMP is then converted to adenosine (B11128) monophosphate (AMP). The reduction of the ribose sugar in adenosine diphosphate (B83284) (ADP) to this compound diphosphate (dADP) is a critical step, catalyzed by the enzyme ribonucleotide reductase. Subsequently, dADP is phosphorylated to this compound triphosphate (dATP), a direct precursor for DNA synthesis. youtube.com Alternatively, dAMP can be formed and then phosphorylated. nih.gov The free deoxyribonucleoside, 2'-Deoxyadenosine, is typically formed through the breakdown of larger DNA molecules or from the dephosphorylation of dAMP.

The de novo synthesis of the purine ring, which is the core of 2'-Deoxyadenosine, utilizes several simple molecules as precursors. The atoms for the ring are sourced from various compounds as detailed in the table below. wikipedia.org

Table 1: Precursors for the Purine Ring Biosynthesis

| Precursor Molecule | Atom(s) Contributed to Purine Ring |

| Glycine | C4, C5, N7 |

| Aspartate | N1 |

| Glutamine | N3, N9 |

| Formyl groups (from Tetrahydrofolate) | C2, C8 |

| Carbon Dioxide (as Bicarbonate) | C6 |

Key intermediates in the pathway leading to this compound nucleotides include PRPP, IMP, AMP, and ADP. The conversion between these forms is tightly controlled by various enzymes to meet the cell's metabolic demands. wikipedia.org

The breakdown of 2'-Deoxyadenosine is crucial for maintaining cellular homeostasis. An accumulation of 2'-Deoxyadenosine and its metabolites, particularly dATP, can be toxic to cells, especially lymphocytes. wikipedia.org The catabolic process primarily follows two main enzymatic routes: deamination and phosphorylation. nih.govcdnsciencepub.com

The primary catabolic pathway for 2'-Deoxyadenosine is its irreversible deamination to 2'-Deoxyinosine. nih.gov This reaction involves the removal of an amino group from the adenine (B156593) base.

Enzyme: Adenosine Deaminase (ADA) is the key enzyme that catalyzes this conversion. nih.govyoutube.com

Reaction: ADA converts 2'-Deoxyadenosine and water into 2'-Deoxyinosine and ammonia.

Significance: This step is vital for purine metabolism and the proper function of the immune system. wikipedia.orgyoutube.com A deficiency in ADA leads to the accumulation of 2'-Deoxyadenosine, which is then phosphorylated to high levels of dATP. This buildup inhibits ribonucleotide reductase, thereby blocking DNA synthesis and leading to severe combined immunodeficiency (SCID). youtube.comnih.gov The product, 2'-Deoxyinosine, is a nucleoside composed of hypoxanthine (B114508) linked to deoxyribose and can be further metabolized. sigmaaldrich.comresearchgate.net

Alternatively, 2'-Deoxyadenosine can be salvaged by being phosphorylated back into the nucleotide pool. This is a key step in the nucleoside salvage pathway, allowing the cell to reuse components of nucleic acid breakdown. nih.govwikipedia.org

Enzymes: This reaction is catalyzed by deoxyribonucleoside kinases. Specifically, This compound Kinase (dAK) and Deoxycytidine Kinase (dCK) are responsible for this phosphorylation. wikipedia.orgnih.govpatsnap.com

Reaction: These kinases transfer a phosphate (B84403) group from a donor, typically ATP, to the 5' position of 2'-Deoxyadenosine, forming 2'-Deoxyadenosine 5'-monophosphate (dAMP). wikipedia.orghmdb.ca

Significance: This salvage pathway is crucial for providing DNA precursors. nih.gov The resulting dAMP can be further phosphorylated to dADP and then dATP for incorporation into DNA. nih.gov The activity of these kinases is a critical factor in the activation of several antiviral and anticancer nucleoside analog drugs. nih.govpatsnap.com

Table 2: Key Enzymes in 2'-Deoxyadenosine Metabolism

| Pathway | Enzyme | Substrate(s) | Product(s) | Function |

| Catabolism (Deamination) | Adenosine Deaminase (ADA) | 2'-Deoxyadenosine, Water | 2'-Deoxyinosine, Ammonia | Irreversibly deaminates 2'-Deoxyadenosine, preventing its toxic accumulation. nih.gov |

| Catabolism (Phosphorylation) | This compound Kinase (dAK) | 2'-Deoxyadenosine, ATP | dAMP, ADP | Phosphorylates 2'-Deoxyadenosine as part of the nucleoside salvage pathway. wikipedia.org |

| Catabolism (Phosphorylation) | Deoxycytidine Kinase (dCK) | 2'-Deoxyadenosine, ATP | dAMP, ADP | Phosphorylates various deoxyribonucleosides, including 2'-Deoxyadenosine. wikipedia.orgpatsnap.com |

Catabolism and Degradation of 2'-Deoxyadenosine

Further Phosphorylation to dADP and dATP

Following its initial phosphorylation to 2'-deoxyadenosine monophosphate (dAMP), the molecule undergoes two subsequent phosphorylation steps to become 2'-deoxyadenosine diphosphate (dADP) and finally 2'-deoxyadenosine triphosphate (dATP). These reactions are essential for providing one of the four crucial building blocks for DNA synthesis.

The conversion of dAMP to dADP is catalyzed by a nucleoside monophosphate kinase. Subsequently, a nucleoside diphosphate kinase catalyzes the final phosphorylation of dADP to dATP. These kinases utilize adenosine triphosphate (ATP) as the primary phosphate donor. The accumulation of dATP is a key factor in the pathology of certain immunodeficiency disorders. mhmedical.comwikipedia.org In normal cellular processes, the concentration of dATP is tightly regulated, in part through feedback inhibition of enzymes like ribonucleotide reductase. wikipedia.orgncats.io However, in pathological states characterized by the overproduction or reduced degradation of 2'-deoxyadenosine, the resulting high levels of dATP can be cytotoxic. ncats.io

Enzymatic Interactions and Their Regulatory Mechanisms

The cellular concentration of 2'-deoxyadenosine is tightly controlled by several key enzymes. The interplay between these enzymes and their regulatory mechanisms is vital for maintaining cellular homeostasis and preventing the toxic accumulation of 2'-deoxyadenosine and its metabolites.

Adenosine Deaminase (ADA) and its Role in 2'-Deoxyadenosine Metabolism

Adenosine deaminase (ADA) is a pivotal enzyme in the purine salvage pathway. nih.gov It catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. researchgate.networthington-biochem.comworthington-biochem.com This enzymatic conversion is a critical step in the catabolism of 2'-deoxyadenosine, preventing its accumulation to toxic levels. researchgate.net While adenosine is derived from both endogenous ATP breakdown and exogenous sources, 2'-deoxyadenosine is primarily formed from the degradation of DNA. researchgate.net ADA is ubiquitously expressed in mammalian tissues, with particularly high activity in lymphocytes. ncats.io There are two main isoforms of ADA: ADA1, which is found in most cells, and ADA2, which is predominantly located in plasma and serum. wikipedia.org

The reaction catalyzed by ADA is highly efficient and proceeds via a nucleophilic aromatic substitution mechanism. A zinc ion in the active site is essential for catalytic activity. rcsb.org

Table 1: Adenosine Deaminase (ADA) Catalyzed Reaction

| Substrate | Enzyme | Product |

| 2'-Deoxyadenosine | Adenosine Deaminase (ADA) | 2'-Deoxyinosine |

| Adenosine | Adenosine Deaminase (ADA) | Inosine |

A deficiency in adenosine deaminase (ADA) activity, caused by mutations in the ADA gene, leads to a severe autosomal recessive metabolic disorder. wikipedia.orgmedlineplus.gov This deficiency results in the accumulation of its substrates, primarily 2'-deoxyadenosine and adenosine. nih.govniscpr.res.in The buildup of 2'-deoxyadenosine is particularly toxic to lymphocytes, which have high rates of purine metabolism. mhmedical.comwikipedia.org

The primary biological consequence of ADA deficiency is Severe Combined Immunodeficiency (SCID). nih.govmedlineplus.govniscpr.res.in This condition is characterized by a profound lymphopenia, affecting T-lymphocytes, B-lymphocytes, and Natural Killer (NK) cells, leading to a severely compromised immune system. wikipedia.orgnih.gov Patients with ADA-SCID are highly susceptible to recurrent and life-threatening infections. medlineplus.gov

The toxicity of 2'-deoxyadenosine in ADA deficiency stems from its subsequent phosphorylation to dATP. mhmedical.com The elevated intracellular concentrations of dATP have several detrimental effects:

Inhibition of Ribonucleotide Reductase: High levels of dATP allosterically inhibit ribonucleotide reductase, a critical enzyme for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. wikipedia.orgncats.io This blockage of DNA synthesis prevents cell division, which is particularly devastating for the rapidly proliferating developing lymphocytes. wikipedia.org

Induction of Apoptosis: The accumulation of dATP can trigger apoptosis (programmed cell death) in thymocytes. mhmedical.com

Disruption of Methylation Reactions: The accumulation of 2'-deoxyadenosine also leads to the inactivation of S-adenosyl-L-homocysteine hydrolase (SAHH), discussed further in section 2.2.2. nih.govresearchgate.net

The severity of the clinical phenotype in ADA deficiency often correlates with the degree of dATP accumulation and the residual enzyme activity. niscpr.res.in

The critical role of adenosine deaminase in lymphocyte function has made it a target for therapeutic intervention. Potent inhibitors of ADA have been developed, with 2'-deoxycoformycin (B8070352) (also known as pentostatin) being a prominent example. ncats.ionih.gov 2'-Deoxycoformycin is a purine analogue isolated from Streptomyces antibioticus that acts as a powerful transition-state inhibitor of ADA. ncats.ionih.govtaylorfrancis.com

The inhibition of ADA by 2'-deoxycoformycin is extremely potent, with a very low Ki value, indicating a high affinity for the enzyme. nih.govtandfonline.com The mechanism involves the inhibitor binding tightly to the active site of ADA, mimicking the transition state of the deamination reaction. rcsb.orgdrugbank.com This binding is essentially irreversible under physiological conditions. The structure of 2'-deoxycoformycin features a hydroxyl group that coordinates with the zinc ion in the enzyme's active site, a key interaction for its strong inhibitory effect. rcsb.org

By inhibiting ADA, 2'-deoxycoformycin leads to an intracellular accumulation of 2'-deoxyadenosine, which is then phosphorylated to dATP. ncats.iodrugbank.com This mimics the biochemical state of ADA deficiency, leading to cytotoxicity in lymphocytes. ncats.io This principle is exploited in the treatment of certain lymphoid malignancies, such as hairy cell leukemia, where the selective toxicity towards lymphocytes is therapeutically beneficial. nih.govnih.govpatsnap.com

Table 2: Research Findings on ADA Inhibition by 2'-Deoxycoformycin

| Parameter | Finding | Reference |

| Inhibitor | 2'-Deoxycoformycin (Pentostatin) | ncats.ionih.gov |

| Mechanism | Potent, transition-state inhibitor of Adenosine Deaminase (ADA) | nih.govdrugbank.com |

| Biochemical Effect | Leads to accumulation of 2'-deoxyadenosine and subsequently dATP | ncats.iodrugbank.com |

| Cellular Consequence | Cytotoxicity in lymphocytes, particularly T-cells | ncats.iotandfonline.com |

| In Vitro Potency (Ki) | Approximately 23 pM for ADA | nih.gov |

S-Adenosyl-L-homocysteine Hydrolase (SAHH) Inhibition by 2'-Deoxyadenosine

S-adenosyl-L-homocysteine hydrolase (SAHH) is a crucial enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and L-homocysteine. nih.gov SAH is a potent inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases, which are essential for the methylation of DNA, RNA, proteins, and other molecules. nih.gov

In conditions of elevated 2'-deoxyadenosine, such as in ADA deficiency, 2'-deoxyadenosine acts as an inhibitor of SAHH. nih.govnih.gov The mechanism of inhibition is complex and has been described as a "suicide-like" or irreversible inactivation process. nih.govresearchgate.net This inactivation involves the enzyme-bound NAD+ oxidizing the 3'-hydroxyl group of 2'-deoxyadenosine, leading to a series of reactions that result in the irreversible reduction of the enzyme-bound NAD+ to NADH and the release of adenine. nih.gov This process renders the SAHH enzyme inactive. nih.gov

The inhibition of SAHH by 2'-deoxyadenosine leads to the accumulation of SAH. nih.gov The resulting increase in the SAH/SAM ratio severely impairs cellular methylation reactions, which are vital for lymphocyte differentiation and function. nih.govnih.gov This disruption of transmethylation processes is considered a significant contributor to the lymphotoxicity observed in ADA deficiency. nih.gov

Deoxyribonucleoside Kinases and 2'-Deoxyadenosine Phosphorylation

The phosphorylation of 2'-deoxyadenosine to dAMP is the first and rate-limiting step in its conversion to the cytotoxic dATP. This initial phosphorylation is catalyzed by deoxyribonucleoside kinases. nih.govwikipedia.org In mammalian cells, two key enzymes are primarily responsible for the phosphorylation of 2'-deoxyadenosine: deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). nih.govwikipedia.org

Deoxycytidine kinase (dCK) is a cytosolic enzyme with broad substrate specificity, capable of phosphorylating deoxycytidine, deoxyguanosine, and this compound. wikipedia.orguniprot.orgdrugbank.com It plays a crucial role in the salvage pathway of deoxynucleosides and is also essential for the activation of several nucleoside analog drugs used in chemotherapy. nih.govwikipedia.org Studies have shown that dCK can efficiently phosphorylate 2'-deoxyadenosine. nih.govnih.gov

Deoxyguanosine kinase (dGK) is a mitochondrial enzyme that also exhibits broad substrate specificity, phosphorylating deoxyguanosine and this compound. nih.gov Both dCK and dGK have been shown to phosphorylate the D- and L-enantiomers of 2'-deoxyadenosine, indicating a relaxed enantioselectivity for this substrate. nih.gov

The activity of these kinases is a critical determinant of the cytotoxic effects of 2'-deoxyadenosine. Cells with higher levels of dCK or dGK activity are more susceptible to the toxic effects of 2'-deoxyadenosine accumulation. The phosphorylation of 2'-deoxyadenosine by these kinases is a necessary step for the subsequent accumulation of dATP and the ensuing cellular damage. nih.gov

Table 3: Kinases Involved in 2'-Deoxyadenosine Phosphorylation

| Enzyme | Location | Substrates | Role in 2'-Deoxyadenosine Metabolism |

| Deoxycytidine Kinase (dCK) | Cytosol | Deoxycytidine, this compound, Deoxyguanosine | Catalyzes the initial phosphorylation of 2'-deoxyadenosine to dAMP. nih.govwikipedia.org |

| Deoxyguanosine Kinase (dGK) | Mitochondria | Deoxyguanosine, this compound | Also phosphorylates 2'-deoxyadenosine to dAMP, contributing to the total cellular phosphorylation capacity. nih.gov |

Substrate Specificity and Kinetic Analysis

This compound kinase (dAK) is a pivotal enzyme in the salvage pathway of deoxyribonucleosides, catalyzing the phosphorylation of 2'-deoxyadenosine to 2'-deoxyadenosine monophosphate (dAMP). The substrate specificity and kinetic properties of dAK vary among different organisms.

In the protozoan parasite Giardia intestinalis, dAK exhibits a remarkably high catalytic efficiency for this compound, with a kcat/KM value that is 1000-fold higher than that of mammalian kinases. oup.comnih.gov This high efficiency is crucial for the parasite, which lacks the de novo synthesis pathway for deoxyribonucleotides and relies entirely on salvaging them from its host. oup.comoup.com The enzyme from Mycoplasma mycoides also demonstrates a preference for this compound. nih.gov Kinetic studies using surface plasmon resonance (SPR) have determined the Michaelis-Menten constants for several phosphate acceptors and donors for the Mycoplasma enzyme, confirming a sequential kinetic mechanism. acs.org Specifically, the reaction follows a Bi Bi sequential ordered mechanism where ATP binds first, followed by this compound, and after phosphate transfer, ADP is released before dAMP. acs.org

Deoxycytidine kinase (dCK), another key nucleoside kinase, also phosphorylates 2'-deoxyadenosine, although it has a broader substrate specificity that includes other pyrimidine (B1678525) and purine deoxynucleosides. acs.orgnih.gov Pre-steady-state kinetic analysis of human dCK reveals that the binding of both phosphate donors (like ATP) and the acceptor (like deoxycytidine) occurs via a two-step mechanism: a rapid initial equilibrium followed by a conformational change in the enzyme. acs.orgnih.gov

Kinetic Parameters of this compound Kinases

| Enzyme Source | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Giardia intestinalis dAK | This compound | Not explicitly stated, but affinity is markedly high | Not explicitly stated | ~1000-fold higher than mammalian kinases oup.comnih.gov |

| Mycoplasma mycoides dAK | This compound | Values in good agreement with previous reports acs.org | Not explicitly stated | Not explicitly stated |

| Human dCK | Deoxycytidine | Not explicitly stated | Not explicitly stated | Bimolecular association rate constant for dCyd: (1.3-1.5) x 10⁶ M⁻¹s⁻¹ nih.gov |

| Human dCK | ATP/UTP | Not explicitly stated | Not explicitly stated | Bimolecular association rate constants for nucleotides: (4-10) x 10³ M⁻¹s⁻¹ nih.gov |

Structural Insights into Enzyme-Substrate Interactions (e.g., Tetramerization of this compound Kinase)

Structural analyses have provided significant insights into how this compound kinase interacts with its substrates. A unique feature of the Giardia intestinalis this compound kinase is its formation into a homotetramer. oup.comoup.com This tetramerization is stabilized by extended N- and C-termini that facilitate a novel dimer-dimer interaction. nih.govoup.com

Crucially, this tetrameric structure is directly linked to the enzyme's high substrate affinity. oup.comoup.com When the N- and C-termini responsible for tetramerization are removed, the enzyme reverts to a dimeric form and exhibits a dramatic loss in its affinity for the deoxyribonucleoside substrate. oup.comnih.gov This suggests that the evolution of such highly efficient deoxyribonucleoside kinases through oligomerization may be a critical adaptation for organisms that depend solely on salvage pathways for their DNA precursors. oup.comnih.gov

Other Relevant Enzymes (e.g., 5'-Nucleotidase, Adenine Phosphoribosyltransferase)

Besides this compound kinase, other enzymes play a role in the metabolism of 2'-deoxyadenosine and its derivatives.

5'-Nucleotidases (EC 3.1.3.5) are a group of enzymes that catalyze the dephosphorylation of 5'-ribonucleotides and 5'-deoxyribonucleotides to their corresponding nucleosides and inorganic phosphate. nih.gov These enzymes are widespread and can be found in both soluble cytosolic and membrane-bound forms. nih.gov They are involved in the salvage pathways of purines and pyrimidines and help control the cellular pools of ribo- and deoxyribonucleotides. nih.gov The activity of 5'-nucleotidase is implicated in the toxicity of this compound to certain immune cells. nih.gov

Cellular Transport Mechanisms of 2'-Deoxyadenosine

The entry of 2'-deoxyadenosine into cells is a regulated process mediated by specific membrane transport proteins. These transporters are crucial for making extracellular nucleosides available for intracellular metabolic pathways. wikipedia.orgfrontiersin.org

Nucleoside Transporters (e.g., CNTs, ENTs)

The transport of 2'-deoxyadenosine across the plasma membrane is primarily facilitated by two major families of nucleoside transporters: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs). wikipedia.orgnih.govresearchgate.net

Concentrative Nucleoside Transporters (CNTs) , part of the SLC28 family, are secondary active transporters that move nucleosides into the cell against a concentration gradient, typically coupled to the influx of sodium ions. frontiersin.orgnih.gov There are three main types:

CNT1: Preferentially transports pyrimidine nucleosides, and does not significantly transport 2'-deoxyadenosine. nih.gov

CNT2: Shows a preference for purine nucleosides and is a key transporter for 2'-deoxyadenosine. nih.gov

CNT3: Has a broad substrate specificity, transporting both purine and pyrimidine nucleosides, including 2'-deoxyadenosine. frontiersin.orgnih.gov

Equilibrative Nucleoside Transporters (ENTs) , belonging to the SLC29 family, are bidirectional, facilitative transporters that move nucleosides down their concentration gradient. frontiersin.orgnih.gov The four members of this family (ENT1, ENT2, ENT3, and ENT4) generally have a broad substrate selectivity for both purine and pyrimidine nucleosides. frontiersin.org

Transport Characteristics of 2'-Deoxyadenosine by Human CNTs

| Transporter | Substrate(s) | Apparent Km (µM) | Transport Characteristics |

|---|---|---|---|

| CNT1 | 2'-Deoxycytidine | 141 nih.gov | Primarily transports pyrimidine deoxyribonucleosides; does not transport 2'-deoxyadenosine. nih.gov |

| CNT2 | 2'-Deoxyadenosine, 2'-Deoxyguanosine (B1662781) | 62.4 (for dAdo) nih.gov, 54.9 (for dGuo) nih.gov | Selectively transports purine deoxyribonucleosides. nih.gov |

| CNT3 | 2'-Deoxyguanosine, 2'-Deoxycytidine | 14.7 (for dGuo) nih.gov, 34.4 (for dCyd) nih.gov | Transports both purine and pyrimidine deoxyribonucleosides. nih.gov |

Regulation of Intracellular 2'-Deoxyadenosine Levels

The intracellular concentration of 2'-deoxyadenosine is tightly regulated to prevent cellular toxicity. An accumulation of 2'-deoxyadenosine and its phosphorylated derivative, dATP, can be detrimental to cells.

A primary mechanism for regulating intracellular 2'-deoxyadenosine levels is through the action of adenosine deaminase (ADA) , an enzyme that converts this compound to deoxyinosine. researchgate.netnih.gov A deficiency in ADA leads to the accumulation of this compound, which can then be phosphorylated to dATP. nih.gov Elevated dATP levels are toxic, particularly to lymphocytes, as they can inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all other deoxyribonucleotides needed for DNA replication and repair. researchgate.net

The transport of 2'-deoxyadenosine into the cell is the first step towards its metabolic activation or degradation. Once inside, it can be phosphorylated by this compound kinase or deoxycytidine kinase, trapping it within the cell as dAMP. nih.gov This phosphorylation is a critical regulatory point; the subsequent accumulation of dATP can trigger apoptotic pathways. researchgate.netnih.gov The balance between the influx via nucleoside transporters, phosphorylation by kinases, and degradation by enzymes like ADA ultimately determines the intracellular fate and concentration of 2'-deoxyadenosine. nih.govescholarship.org

Biological and Cellular Effects of 2 Deoxyadenosine

Role in Cell Cycle Regulation and DNA Synthesis

2'-Deoxyadenosine is a fundamental molecule whose metabolites play a critical role in the life of a cell, particularly in the processes of DNA synthesis and cell cycle control. Its influence is exerted primarily through its phosphorylated derivative, deoxyadenosine (B7792050) triphosphate (dATP). The cellular concentration of dATP is tightly regulated, as imbalances can disrupt normal cell cycle progression and DNA replication. Analogs of 2'-deoxyadenosine, such as 2-chloro-2'-deoxyadenosine (CdA), are used in therapeutic contexts precisely because they interfere with these vital cellular processes. tandfonline.comnih.gov For instance, while CdA is known to inhibit DNA synthesis and arrest the cell cycle in the S phase in some leukemia cells, it can paradoxically enhance the progression from the G1 to S phase in resistant cell lines, highlighting the complexity of its regulatory effects. tandfonline.com

For 2'-deoxyadenosine to participate in DNA synthesis, it must first be converted into its active triphosphate form, 2'-deoxyadenosine 5'-triphosphate (dATP). tandfonline.comexcedr.com This conversion is accomplished through phosphorylation by intracellular kinases. nih.gov Once formed, dATP serves as one of the four essential building blocks for DNA replication. baseclick.euresearchgate.net During the synthesis phase (S phase) of the cell cycle, DNA polymerase enzymes incorporate dATP into a growing DNA strand. excedr.combaseclick.eu The enzyme reads the template DNA strand and adds dATP opposite a thymidine (B127349) (T) base, following the principle of complementary base pairing. baseclick.eu This process involves the formation of a phosphodiester bond between the alpha-phosphate of the incoming dATP and the free 3'-hydroxyl group of the elongating DNA chain, releasing pyrophosphate. excedr.com This accurate incorporation is fundamental to maintaining genetic stability and passing hereditary information to daughter cells. baseclick.eu

This compound triphosphate (dATP) is a primary substrate for DNA polymerases during the replication of the genome. baseclick.euwikipedia.org DNA polymerases utilize dATP, along with dGTP, dCTP, and dTTP, to synthesize new DNA strands. researchgate.net The enzyme facilitates the addition of these deoxynucleoside triphosphates to the 3' end of a growing DNA chain. wikipedia.org

However, the balance of dNTPs is crucial, and high levels of dATP can be inhibitory. Analogs of 2'-deoxyadenosine, once phosphorylated, can also exert significant inhibitory effects on these enzymes. For example, the triphosphate form of didanosine (B1670492) (ddA-TP) shows substantial inhibition against DNA polymerase γ, a key enzyme for mitochondrial DNA replication. psu.edu In contrast, other analogs may have less effect on human DNA polymerases, indicating a basis for selective toxicity. psu.edu Mismatched nucleotide incorporation can slow down the DNA polymerization process, allowing time for the polymerase's proofreading (exonuclease) function to correct the error. wikipedia.org

Table 1: Inhibitory Effects of 2'-Deoxyadenosine Analogs on Human DNA Polymerases

| Compound | DNA Polymerase α | DNA Polymerase β | DNA Polymerase γ |

| EFdA-TP | No significant inhibition (up to 100 µM) | No significant inhibition (IC50 >100 µM) | Moderate inhibition (IC50 = 10 µM) |

| ddA-TP | No significant inhibition (up to 100 µM) | Substantial inhibition (IC50 = 0.2 µM) | Substantial inhibition (IC50 = 0.2 µM) |

| Source: Adapted from Nakata et al., 2007. psu.edu EFdA-TP is the triphosphate of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine; ddA-TP is the triphosphate of didanosine. IC50 values were determined using calf thymus DNA. |

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis. mit.edu The activity of RNR is tightly controlled by allosteric regulation, where nucleotides bind to sites on the enzyme distinct from the active site to either activate or inhibit its function. High levels of dATP act as a potent allosteric inhibitor of RNR. wikipedia.orgelifesciences.org

Binding of dATP to a specific regulatory site on the RNR enzyme, known as the activity-site (a-site) located in the ATP-cone domain, induces a conformational change. elifesciences.org In human RNR, this change promotes the formation of a stable, inactive ring-shaped hexamer (α6). mit.edunih.govacs.org This stabilized structure is thought to prevent the enzyme's two subunits (α and β) from interacting correctly, which is necessary for the radical transfer required for catalysis. mit.eduacs.org While the activator ATP also induces a hexameric form, the dATP-induced hexamer is more stable and locks the enzyme in an inactive state, thus shutting down the production of all deoxyribonucleotides and halting DNA synthesis. mit.eduacs.org

Induction of Apoptosis and Cell Death Mechanisms

2'-Deoxyadenosine and its analogs are potent inducers of apoptosis, or programmed cell death, particularly in lymphocytes. pnas.orgashpublications.org This process is a key mechanism behind the therapeutic efficacy of drugs like cladribine (B1669150) (2-chloro-2'-deoxyadenosine) in treating certain leukemias and lymphoid malignancies. tandfonline.compnas.org The process begins with the accumulation of dATP (or its analog) within the cell, which triggers a cascade of events leading to characteristic morphological and biochemical changes, including chromatin condensation, nuclear fragmentation, and ultimately, cell death. nih.govnih.gov Studies have shown that the toxic effects of 2'-deoxyadenosine require its intracellular phosphorylation. nih.govnih.gov The accumulation of its triphosphate form can lead to DNA strand breaks, which in turn activates cellular stress responses that culminate in apoptosis. nih.govnih.gov

A central mechanism by which high levels of dATP induce apoptosis is through the activation of a family of proteases called caspases. nih.gov Caspases are synthesized as inactive zymogens (procaspases) that, upon receiving an apoptotic signal, are cleaved to become active enzymes that dismantle the cell. rndsystems.com The intrinsic pathway of apoptosis is particularly relevant to dATP-mediated cell death. rndsystems.com This pathway is initiated by intracellular stress signals, such as DNA damage, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govrndsystems.com

In the cytoplasm, dATP and cytochrome c bind to a protein called Apoptotic Protease Activating Factor-1 (Apaf-1). pnas.orgashpublications.org This binding triggers the assembly of a large protein complex known as the apoptosome. rndsystems.com The apoptosome then recruits and activates procaspase-9, an initiator caspase. pnas.orgrndsystems.com Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3. nih.govpnas.org Once activated, caspase-3 carries out the widespread proteolysis of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.govpnas.org

Table 2: Timeline of Apoptotic Events Induced by 2-Chloro-2'-deoxyadenosine (2CdA) in CLL Cells

| Time (hours) | Event | Observation |

| 4 - 8 hours | Caspase-3 Activation | A substantial increase in the cleaved (active) form of caspase-3 is detected. |

| > 8 hours | DNA Fragmentation | Significant fragmentation of DNA into nucleosomal units becomes prominent. |

| Source: Based on data from Genini et al., 2000, showing caspase-3 activation precedes significant DNA fragmentation. pnas.orgresearchgate.net |

A defining characteristic of apoptosis is the cleavage of nuclear DNA into a distinctive "ladder" of fragments. ashpublications.orgnih.gov This process is a direct consequence of the caspase cascade initiated by 2'-deoxyadenosine and its metabolites. nih.gov The activation of effector caspases, like caspase-3, leads to the activation of an endonuclease (an enzyme that cuts DNA) known as Caspase-Activated DNase (CAD), which is normally held in an inactive state by its inhibitor, ICAD. Caspase-3 cleaves ICAD, liberating CAD to enter the nucleus.

Once in the nucleus, the active endonuclease cleaves DNA in the vulnerable linker regions between nucleosomes, which are the basic units of chromatin structure. nih.gov This results in the generation of DNA fragments that are multiples of approximately 180-200 base pairs, creating a characteristic ladder pattern when analyzed by gel electrophoresis. ashpublications.orgnih.gov This DNA fragmentation, along with chromatin condensation, contributes to the breakdown of the nucleus, a key morphological feature of apoptotic cell death. nih.gov The occurrence of DNA strand breaks is an early event in the apoptotic process induced by 2'-deoxyadenosine, preceding the loss of membrane integrity and cell lysis. nih.gov

Perturbation of PI3K/Akt/BAD Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a fundamental cascade that governs cell growth, survival, and metabolism. Its activation is a multi-step process often initiated by growth factors, leading to the activation of Akt, a serine/threonine kinase. youtube.comyoutube.com Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and proliferation. youtube.comwikipedia.org

One of the critical downstream targets in this pathway is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). nih.gov The function of BAD is tightly regulated by phosphorylation. When phosphorylated by kinases such as Akt, BAD is sequestered by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov This inactivation of BAD is a key mechanism through which survival factors prevent apoptosis. nih.gov

While direct studies explicitly detailing the perturbation of the PI3K/Akt/BAD pathway by 2'-deoxyadenosine are limited, the broader context of purine (B94841) metabolism and related compounds provides insight. The PI3K/Akt pathway is a known regulator of both de novo and salvage pathways for purine nucleotide synthesis. nih.gov Furthermore, the parent compound, adenosine (B11128), has been shown to suppress the phosphorylation of PI3K, Akt, and the downstream effector mTOR in certain cancer cells. nih.gov Given that 2'-deoxyadenosine is a crucial purine nucleoside, its metabolism and cellular concentration could have an indirect influence on this pathway, which is intrinsically linked to purine synthesis. nih.gov However, further research is required to fully elucidate the specific interactions between 2'-deoxyadenosine and the components of the PI3K/Akt/BAD signaling cascade.

Modulation of Cellular Signaling Pathways

Impact on Cyclic AMP (cAMP) Accumulation

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger synthesized from ATP by the enzyme adenylate cyclase. mdpi.comwikipedia.org It plays a pivotal role in regulating a vast array of cellular functions by activating protein kinase A (PKA) and other effectors. mdpi.commdpi.com

Research comparing 2'-deoxyadenosine to its counterpart, adenosine, has revealed significant differences in their ability to stimulate cAMP accumulation. In studies using pig epidermis, adenosine was found to markedly increase cAMP levels. In stark contrast, 2'-deoxyadenosine demonstrated a much weaker effect on the accumulation of cAMP in the same system. This suggests that the absence of the 2'-hydroxyl group on the ribose sugar fundamentally alters the compound's ability to effectively stimulate the signaling cascade that leads to cAMP production. The regulation of intracellular cAMP is a balance between its synthesis by adenylate cyclase and its degradation by phosphodiesterases (PDEs). The weaker effect of 2'-deoxyadenosine on cAMP levels indicates a reduced capacity to activate adenylate cyclase compared to adenosine.

Interactions with Adenylate Cyclase

Adenylate cyclase, the enzyme responsible for cAMP synthesis, possesses distinct binding sites that interact with adenosine and its analogs. The interaction of these nucleosides with the enzyme is highly dependent on their molecular conformation. nih.gov The activation of adenylate cyclase by adenosine is believed to require a specific "high anti" glycosidic conformation. nih.gov

2'-Deoxyadenosine is generally not stable in this required high anti conformation. nih.gov This structural characteristic is thought to be the primary reason for its reduced ability to activate adenylate cyclase. nih.gov Studies have shown that in some systems, such as rat posterior pituitary, 2'-deoxyadenosine acts as an inhibitor of adenylate cyclase in a concentration-dependent manner, in contrast to adenosine which can show a biphasic effect of stimulation at low concentrations and inhibition at higher ones. Interestingly, while 2'-deoxyadenosine does not activate adenylate cyclase in lymphocytes when ATP is the substrate, it can activate the enzyme if 2-fluoro-ATP is used as the substrate, suggesting a complex interaction that can be influenced by other factors at the catalytic site. nih.gov

Effects on Cell Proliferation and Growth Inhibition

2'-Deoxyadenosine exhibits significant cytostatic and cytotoxic effects on various cell types, primarily through the disruption of DNA synthesis and cell cycle progression. nih.govnih.gov

Inhibition of Keratinocyte Outgrowth

Studies on epithelial cells have demonstrated the potent inhibitory effects of 2'-deoxyadenosine on their proliferation. Using a pig keratinocyte explant culture system, research has shown that 2'-deoxyadenosine causes a marked inhibition of keratinocyte outgrowth. Notably, its inhibitory effect on this parameter was found to be even greater than that of adenosine, despite being a much weaker stimulator of cAMP. This finding suggests that the anti-proliferative effects of 2'-deoxyadenosine on keratinocytes may not be primarily mediated through the cAMP signaling pathway.

Impact on Thymidine Uptake and Mitosis

This inhibition of DNA synthesis directly affects cell division (mitosis). Exposure of cells to 2'-deoxyadenosine leads to a significant perturbation of the cell cycle, characterized by an accumulation of cells in the S phase. nih.gov At concentrations near the EC50 (the concentration reducing cell viability by 50%), most cells accumulate in the early S phase. nih.gov This suggests that 2'-deoxyadenosine's cytotoxic effects are linked to a blockade of processes occurring at the initiation of the S phase, effectively halting the cell's progression through mitosis. nih.gov

Immunomodulatory Activities of 2'-Deoxyadenosine

2'-Deoxyadenosine, a naturally occurring nucleoside, exhibits significant immunomodulatory properties, primarily characterized by its cytotoxic effects on lymphocytes. These effects are particularly prominent in the context of certain genetic disorders where the catabolism of 2'-deoxyadenosine is impaired.

Role in Lymphocyte Function and Toxicity

2'-Deoxyadenosine is a critical metabolite that, under normal physiological conditions, is efficiently cleared. However, its accumulation is profoundly toxic to lymphocytes, a key component of the adaptive immune system. The toxicity of 2'-deoxyadenosine to lymphocytes is multifaceted and involves several intracellular metabolic pathways.

The lymphotoxic effects of 2'-deoxyadenosine are contingent upon its intracellular phosphorylation by the enzyme deoxycytidine kinase, which "traps" the molecule inside the cell. nih.gov This initial step is crucial for its subsequent cytotoxic actions. Once phosphorylated, its triphosphate form, this compound triphosphate (dATP), accumulates and exerts its toxic effects.

Research has elucidated a key mechanism of 2'-deoxyadenosine-induced lymphocyte death involving the induction of DNA strand breaks. nih.gov As early as four hours after exposure, an accumulation of these breaks can be observed. This DNA damage triggers the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), which in turn leads to a significant depletion of intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) levels within eight hours. nih.gov The depletion of NAD is a critical event, followed by a drop in adenosine triphosphate (ATP) pools at 24 hours, culminating in cell death by 48 hours. nih.gov This cascade of events suggests that the primary cause of death in resting lymphocytes exposed to 2'-deoxyadenosine is the depletion of NAD, likely triggered by the formation of poly(ADP-ribose). nih.gov

Interestingly, T-lymphocytes and B-lymphocytes exhibit differential sensitivity to 2'-deoxyadenosine toxicity. T-lymphoblasts are significantly more sensitive to the toxic effects of 2'-deoxyadenosine compared to B-lymphoblasts. nih.gov This differential sensitivity is attributed to differences in their metabolic capacities. T-lymphoblasts have a much greater capacity to synthesize and accumulate this compound nucleotides, particularly dATP, from 2'-deoxyadenosine. nih.govnih.gov In contrast, B-lymphoblasts have a significantly higher activity of the enzyme 5'-nucleotidase, which dephosphorylates this compound monophosphate (dAMP), thereby preventing the excessive accumulation of dATP and conferring relative resistance to 2'-deoxyadenosine-induced toxicity. nih.govnih.gov The proliferation of T-lymphocytes is inhibited by concentrations of 2'-deoxyadenosine that are likely to be present in the plasma of individuals with adenosine deaminase deficiency. nih.gov In contrast, the proliferation and immunoglobulin synthesis of B-cells are generally less sensitive to the inhibitory effects of 2'-deoxyadenosine. nih.gov

| Lymphocyte Subtype | Key Metabolic Feature | Sensitivity to 2'-Deoxyadenosine | Primary Mechanism of Differential Sensitivity |

|---|---|---|---|

| T-Lymphoblasts | High capacity to synthesize dATP | High | Low 5'-nucleotidase activity, leading to dATP accumulation. nih.govnih.gov |

| B-Lymphoblasts | Low capacity to synthesize dATP | Low | High 5'-nucleotidase activity, preventing dATP accumulation. nih.govnih.gov |

Implications in Immunodeficiency Disorders

The profound lymphotoxic effects of 2'-deoxyadenosine are starkly illustrated in the context of certain inherited immunodeficiency disorders, most notably Adenosine Deaminase (ADA) deficiency. ADA is a crucial enzyme in the purine salvage pathway responsible for the deamination of adenosine and 2'-deoxyadenosine. nih.govyoutube.com A genetic deficiency in ADA leads to the systemic accumulation of its substrates, particularly 2'-deoxyadenosine. nih.govimmunodeficiencysearch.com This accumulation is the primary pathogenic mechanism underlying the severe combined immunodeficiency (SCID) phenotype observed in these patients, which is characterized by a profound depletion of T-, B-, and NK-lymphocytes. nih.govimmunodeficiencysearch.com

The toxicity of 2'-deoxyadenosine in ADA deficiency is mediated through several interconnected pathways. The excess 2'-deoxyadenosine is taken up by lymphocytes and, as previously described, is phosphorylated to dATP. nih.gov This leads to a massive accumulation of intracellular dATP, which can be over 100-fold higher than normal levels in erythrocytes of ADA-deficient individuals. nih.gov This excessive dATP has at least two major detrimental effects on lymphocytes:

Inhibition of Ribonucleotide Reductase: dATP is a potent allosteric inhibitor of the enzyme ribonucleotide reductase. nih.govyoutube.com This enzyme is essential for the synthesis of all deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair. youtube.comyoutube.com Inhibition of ribonucleotide reductase leads to a depletion of the other dNTPs, thereby halting DNA synthesis and preventing lymphocyte proliferation and maturation. youtube.comyoutube.com

Inactivation of S-adenosylhomocysteine (SAH) Hydrolase: 2'-Deoxyadenosine also causes the irreversible, "suicide-like" inactivation of the enzyme S-adenosylhomocysteine (SAH) hydrolase. nih.govnih.gov This enzyme is critical for the hydrolysis of S-adenosylhomocysteine, a byproduct of transmethylation reactions that is a potent inhibitor of methyltransferases. The inactivation of SAH hydrolase leads to the accumulation of SAH, which in turn disrupts essential methylation reactions required for normal thymocyte differentiation and lymphocyte function. nih.gov Erythrocytes from ADA-deficient patients show a striking deficiency of SAH hydrolase activity. nih.govjci.org

The combination of these toxic metabolic disturbances results in the severe lymphopenia that is the hallmark of ADA-deficient SCID. Immature lymphocytes, particularly developing thymocytes, are highly vulnerable to the toxic effects of 2'-deoxyadenosine accumulation. youtube.com This leads to a failure of lymphocyte development and a severely compromised immune system.

| Metabolite/Enzyme | Abnormality | Consequence | Reference |

|---|---|---|---|

| 2'-Deoxyadenosine | Marked accumulation in plasma and urine | Substrate for toxic metabolite formation | nih.gov |

| dATP | Significantly elevated in erythrocytes (0.21–0.32 μmol/ml packed RBCs; normal, <0.002) | Inhibition of ribonucleotide reductase, induction of apoptosis | nih.gov |

| S-adenosylhomocysteine (SAH) Hydrolase | Decreased activity in erythrocytes (0.2 to 0.6 nmol/h per mg protein; normal, 4.2 ± 1.9) | Inhibition of essential methylation reactions | nih.gov |

2 Deoxyadenosine in Dna Damage and Repair

Formation of 2'-Deoxyadenosine Adducts and Lesions

Damage to 2'-deoxyadenosine can manifest as oxidative lesions, the attachment of carcinogenic molecules (adducts), or structural anomalies like the incorporation of incorrect anomers, each posing a unique challenge to the cell.

Oxidative DNA Lesions: 5',8-cyclo-2'-deoxyadenosine (cdA)

One of the significant types of oxidative DNA damage is the formation of 5',8-cyclo-2'-deoxyadenosine (cdA), a tandem lesion where both the sugar and base moieties of a single nucleoside are damaged. This type of lesion is induced by the attack of hydroxyl radicals (•OH) on the DNA. mdpi.comnih.gov

The formation of cdA results in a new chiral center at the C5' position of the deoxyribose sugar, leading to two distinct stereoisomers: (5'R)-cdA and (5'S)-cdA. mdpi.com These diastereomers, while structurally similar, exhibit significantly different biological and biochemical effects. mdpi.comnih.gov Both isomers distort the DNA helix and can stall DNA polymerases, but the (5'S) isomer is generally considered more detrimental. mdpi.comnih.gov It presents a more significant block to DNA replication and is repaired less efficiently than its (5'R) counterpart. mdpi.comnih.gov Consequently, the (5'S)-cdA lesion has a higher tendency to accumulate in the genome and is more mutagenic. mdpi.comnih.gov

Table 1: Comparison of Biological Impacts of cdA Stereoisomers

| Feature | (5'R)-5',8-cyclo-2'-deoxyadenosine | (5'S)-5',8-cyclo-2'-deoxyadenosine |

|---|---|---|

| DNA Polymerase Bypass | Can be bypassed, though inefficiently, by some polymerases. mdpi.com | Strong block to DNA polymerase progression. mdpi.com |

| Repair Efficiency (NER) | Repaired more efficiently than the (5'S) isomer. nih.gov | Repaired less efficiently, leading to greater persistence. nih.gov |

| Mutagenicity | Less mutagenic compared to the (5'S) isomer. nih.gov | Highly mutagenic, leading to deletions and transitions. nih.gov |

| Structural Distortion | Induces significant distortion in the DNA helix. | Induces severe distortion and greater structural perturbation. mdpi.com |

The generation of cdA is initiated by the action of reactive oxygen species, most notably the hydroxyl radical (•OH). The process involves a two-step mechanism. First, a hydroxyl radical abstracts a hydrogen atom from the C5' position of the 2'-deoxyribose sugar moiety, creating a carbon-centered radical. mdpi.com This highly reactive C5' radical then attacks the C8 position of the adenine (B156593) base within the same nucleoside, leading to an intramolecular cyclization and the formation of a new covalent bond between C5' and C8. mdpi.com This event locks the conformation of the nucleoside, causing significant distortion of the DNA backbone.

Carcinogenic Amine Adducts of 2'-Deoxyadenosine

Many chemical carcinogens, such as aromatic amines and tobacco-specific nitrosamines, require metabolic activation to exert their genotoxic effects. This activation process can lead to the formation of highly reactive intermediates that bind covalently to DNA, forming DNA adducts. For 2'-deoxyadenosine, a principal site of attack is the exocyclic N6-amino group. nih.gov

Metabolically activated arylamines form unstable N-hydroxy derivatives, which can then generate electrophilic nitrenium ions. These ions react with the N6-position of deoxyadenosine (B7792050) to form N6-arylamine adducts. Similarly, metabolites of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) can alkylate the N1 position of this compound, which then undergoes a spontaneous rearrangement (Dimroth rearrangement) to form stable N6-deoxyadenosine adducts. mdpi.com These bulky adducts disrupt Watson-Crick base pairing and can lead to mutations during DNA replication if not repaired. nih.govmdpi.com

Alpha-2'-Deoxyadenosine as a DNA Lesion

In canonical DNA, all nucleosides possess the β-anomeric configuration, where the nucleobase is positioned on the same side as the C5' of the sugar ring. The alpha-anomer of 2'-deoxyadenosine (α-dA), where the base is in the opposite orientation, is not found in native DNA but can be formed as a major product when DNA is subjected to γ-irradiation under anoxic (low oxygen) conditions. nih.govrsc.orgnih.gov

The incorporation of an α-dA into the DNA helix constitutes a significant lesion. nih.govnih.gov The incorrect stereochemistry at the C1' anomeric center prevents proper Watson-Crick hydrogen bonding and disrupts the regular B-form helical structure. nih.govbibliotekanauki.pl This local perturbation of the DNA duplex moderately blocks DNA replication and poses a challenge to the cellular repair machinery. rsc.orgnih.gov

DNA Repair Mechanisms and 2'-Deoxyadenosine Lesions

To counteract the threat posed by these various lesions, cells have evolved sophisticated DNA repair pathways. The choice of repair pathway is largely dictated by the nature and size of the damage.

Table 2: Repair of 2'-Deoxyadenosine Lesions

| Lesion | Primary Repair Pathway | Key Enzymes/Process |

|---|---|---|

| 5',8-cyclo-2'-deoxyadenosine (cdA) | Nucleotide Excision Repair (NER) nih.govnih.gov | Recognition of helix distortion, excision of an oligonucleotide patch containing the lesion, DNA synthesis, and ligation. wikipedia.orgeur.nl |

| Carcinogenic Amine Adducts | Nucleotide Excision Repair (NER) nih.govnih.gov | Recognition of the bulky, helix-distorting adduct, followed by the canonical NER pathway. nih.gov |

| Alpha-2'-Deoxyadenosine (α-dA) | Nucleotide Incision Repair (NIR) rsc.org | Direct incision of the phosphodiester bond 5' to the lesion by AP Endonuclease 1 (APE1). nih.govrsc.org |

Nucleotide Excision Repair (NER) of 2'-Deoxyadenosine Lesions

Nucleotide Excision Repair (NER) is a versatile DNA repair system responsible for removing a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgkhanacademy.org One significant type of lesion derived from 2'-deoxyadenosine and repaired by NER is 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cdA). nih.govnih.gov This tandem lesion, formed by free radical attack, creates a covalent bond between the C5' of the deoxyribose sugar and the C8 of the adenine base. nih.gov This results in a bulky adduct that significantly distorts the DNA helix.

Research has shown that the (5'S) stereoisomer of 8,5'-cyclo-2'-deoxyadenosine, (S)-cdA, is a strong block to transcription and is recognized and repaired by the NER pathway. nih.govcapes.gov.br Studies using cell extracts from normal and NER-deficient cells, such as those from Xeroderma Pigmentosum (XP) patients, have confirmed that NER is the primary mechanism for removing this lesion. nih.gov In NER-deficient cells, the repair of (S)-cdA is severely impaired, highlighting the critical role of this pathway in mitigating the potentially neurodegenerative effects of such endogenous DNA damage. nih.govcapes.gov.br The NER machinery, involving a cascade of proteins, recognizes the structural distortion, excises a short oligonucleotide containing the lesion, and synthesizes a new, correct DNA strand to restore the sequence. youtube.comyoutube.com

| Lesion Type | Primary Repair Pathway | Key Research Findings |

| 8,5'-(S)-cyclo-2'-deoxyadenosine ((S)-cdA) | Nucleotide Excision Repair (NER) | This bulky, helix-distorting lesion is a strong block to gene expression. nih.gov |

| It is efficiently recognized and removed by the NER machinery in mammalian cells. nih.gov | ||

| Repair is deficient in cells from Xeroderma Pigmentosum (XP) patients, who have inherited defects in NER. nih.govcapes.gov.br |

Base Excision Repair (BER) and Clustered DNA Damage

Base Excision Repair (BER) is the primary pathway for repairing small, non-helix-distorting base lesions that arise from oxidation, alkylation, or deamination. wikipedia.org The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed. wikipedia.org While bulky lesions like 8,5'-cyclo-2'-deoxyadenosine (cdA) are not direct substrates for BER, their presence can significantly impact the efficiency of BER when they are part of a clustered DNA damage site. nih.govproquest.com

Clustered DNA damage, often induced by ionizing radiation, consists of two or more lesions within one or two turns of the DNA helix. nih.gov Studies have investigated bistranded clusters containing a cdA lesion on one strand and a BER-repaired lesion, such as an AP site, on the opposing strand. nih.govproquest.com The findings indicate that the repair of the AP site by the BER machinery is retarded when the cdA lesion is nearby. nih.gov The inhibitory effect is dependent on the relative position and distance between the two lesions. For instance, when (5'S)-cdA is located on the 5'-side of the AP site, it hinders repair more significantly than when it is on the 3'-side. nih.gov This inhibition is attributed to the rigid structure induced by the cdA lesion, which likely prevents the BER enzymes from properly accessing and processing the adjacent AP site. nih.gov However, some research suggests that under certain conditions, such as during the formation of Okazaki-like fragments or with an overexpression of Polymerase β, BER machinery might be able to remove (5'S)cdA when it is part of a single-stranded clustered lesion. nih.govresearchgate.net

| Clustered Lesion Context | Lesion 1 (NER Substrate) | Lesion 2 (BER Substrate) | Impact on BER Efficiency |

| Bistranded Cluster | (5'S)-5',8-cyclo-2'-deoxyadenosine ((5'S)-cdA) | AP Site | Repair of the AP site by BER is retarded when it is ≤8 bases from the (5'S)-cdA lesion. nih.gov |

| Bistranded Cluster | (5'R)-5',8-cyclo-2'-deoxyadenosine ((5'R)-cdA) | AP Site | The presence of (5'R)-cdA inhibits BER more strongly than (5'S)-cdA. proquest.com |

| Positional Effect | (5'S)-cdA on 5'-end side of AP site | AP Site | Repair of the AP site is less efficient. nih.govproquest.com |

| Positional Effect | (5'S)-cdA on 3'-end side of AP site | AP Site | The inhibitory effect on AP site repair is weaker and diminishes at distances ≥8 bases. nih.gov |

Inhibition of DNA Repair by 2'-Deoxyadenosine Accumulation (e.g., dATP)

The accumulation of 2'-deoxyadenosine, particularly in its phosphorylated form, this compound triphosphate (dATP), can severely disrupt DNA synthesis and repair. nih.gov This phenomenon is clinically relevant in conditions like adenosine (B11128) deaminase (ADA) deficiency, where the inability to break down this compound leads to its buildup and a toxic effect on lymphocytes. wikipedia.org High intracellular concentrations of dATP inhibit DNA repair by perturbing the delicate balance of the deoxynucleoside triphosphate (dNTP) pool required for DNA synthesis. nih.govnih.gov

The primary molecular target of dATP-mediated inhibition is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. nih.govacs.orgmit.edu RNR activity is tightly regulated by allosteric mechanisms. While ATP binding stimulates RNR activity, dATP acts as a potent negative feedback inhibitor. nih.govacs.org Binding of dATP to an allosteric activity site on the RNR enzyme induces a conformational change, leading to the formation of a stable, inactive hexameric ring structure (α6). nih.govacs.orgmit.edu This structure prevents the enzyme's subunits from assembling into a productive, active complex, thereby shutting down the synthesis of all dNTPs. nih.gov The resulting imbalance and depletion of dCTP, dGTP, and dTTP stalls the DNA repair synthesis step, which is essential for pathways like BER and NER. nih.gov

| Inhibitor | Molecular Target | Mechanism of Inhibition | Consequence for DNA Repair |

| This compound triphosphate (dATP) | Ribonucleotide Reductase (RNR) | Allosteric inhibition. dATP binds to the enzyme's activity site, promoting the formation of a stable, inactive hexamer (α6). nih.govacs.org | Shuts down the de novo synthesis of all four dNTPs. nih.gov |

| This stabilization prevents the productive assembly of RNR subunits. nih.govmit.edu | Depletion of dCTP, dGTP, and dTTP pools inhibits the DNA synthesis step of repair pathways. nih.gov |

Impact on DNA Replication Fidelity and Transcriptional Mutagenesis

The integrity of genetic information depends on the high fidelity of DNA replication and accurate transcription. kanazawa-u.ac.jpyoutube.com 2'-Deoxyadenosine and its damaged derivatives can compromise both processes, leading to mutations.

During DNA replication, polymerases must select the correct nucleotide to pair with the template strand. While replicative polymerases are highly accurate, the presence of damaged bases can cause them to stall. nih.gov To bypass such lesions, cells employ specialized, lower-fidelity translesion synthesis (TLS) polymerases. nih.gov Oxidized forms of dATP in the nucleotide pool, such as 2-hydroxy-dATP (2-OH-dATP), can be mistakenly incorporated by polymerases, leading to mutations. oup.com For example, 2-OH-dATP has been shown to be mutagenic, with a high potential to cause G·C→T·A transversion mutations when incorporated into E. coli. oup.com

Furthermore, DNA lesions that are not repaired can block transcription by RNA polymerase. Bulky lesions like 8,5'-(S)-cyclo-2'-deoxyadenosine act as strong impediments to gene expression. nih.gov When an RNA polymerase encounters damage on the transcribed strand of a gene, it may stall or bypass the lesion, potentially inserting an incorrect base into the messenger RNA transcript. nih.gov This process, known as transcriptional mutagenesis, results in the production of mutant proteins from a non-mutated gene, which can contribute to cellular dysfunction and disease development. nih.gov

| Process Affected | Source of Error | Mutagenic Outcome | Research Finding |

| DNA Replication Fidelity | Oxidized nucleotide pool (e.g., 2-hydroxy-dATP) | Base substitution mutations | 2-OH-dATP is mutagenic and can induce G·C→T·A transversions. oup.com |

| Transcription | DNA Lesion (e.g., 8,5'-(S)-cyclo-2'-deoxyadenosine) | Transcriptional blockage | (S)-cdA is a strong block to gene expression in mammalian cells. nih.gov |

| Transcription | Bypass of DNA damage by RNA polymerase | Transcriptional Mutagenesis (mutant transcripts from a correct DNA template) | DNA damage on the transcribed strand can lead to the production of mutant proteins. nih.gov |

Chemical Synthesis and Analogues of 2 Deoxyadenosine

Synthetic Methodologies for 2'-Deoxyadenosine

2'-Deoxyadenosine, a fundamental component of DNA, can be synthesized through various chemical and enzymatic routes. These methods are crucial for producing this nucleoside for research and as a precursor for therapeutic analogues.

The chemical synthesis of 2'-deoxyadenosine often involves multi-step procedures that can be complex and may require extensive purification. One common strategy starts from the more readily available adenosine (B11128). This process involves the esterification and acylation of adenosine to form an acylate, which is then subjected to reduction and purification to yield 2'-deoxyadenosine monohydrate. google.com A method has been developed using a dialkyl tin oxide as an esterifying agent, which offers high reaction selectivity and yield without the need for chromatographic separation, making it suitable for industrial production. google.com